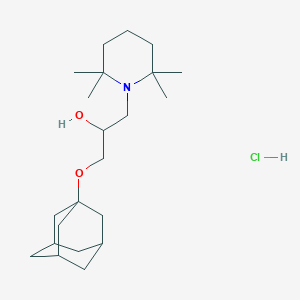
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound used in various scientific fields for its unique chemical properties and reactivity. This compound features an adamantane core, which is a robust, cage-like structure, lending the compound significant stability. Coupled with a tetramethylpiperidinyl group, the compound exhibits intriguing steric and electronic characteristics that make it valuable in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step processes:
Adamantane Derivative Formation: : Starting with adamantane, functionalization occurs to introduce an oxy group at the desired position.
Formation of the Propanol Linker: : Using appropriate alkylating agents, a propanol chain is connected to the adamantane core.
Incorporation of the Tetramethylpiperidinyl Group: : The final step involves attaching the tetramethylpiperidinyl moiety via nucleophilic substitution or similar reactions, followed by the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production leverages optimized reaction conditions, such as controlled temperatures, specific solvents, and catalysts to increase yield and purity. Typically, large-scale synthesis may employ continuous flow reactors for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, such as:
Oxidation: : Transformations involving oxidizing agents like PCC or KMnO₄.
Reduction: : Using agents like LiAlH₄ to reduce functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : PCC, KMnO₄ in suitable solvents like dichloromethane.
Reduction: : LiAlH₄ in anhydrous ether.
Substitution: : Alkyl halides or other electrophiles in the presence of bases or acid catalysts.
Major Products
The primary products depend on the reaction type:
Oxidation: : Ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with modified side chains.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a catalyst or a stabilizer in complex reactions.
Biology
Biologically, it is investigated for its interactions with cellular structures due to its stability and unique steric properties.
Medicine
Industry
Industrially, it's used in the development of polymers and materials requiring robust, stable compounds.
Mechanism of Action
The compound's mechanism of action is based on its ability to interact with molecular targets through its adamantane core and piperidinyl group. This allows it to modulate biochemical pathways or stabilize specific molecular structures.
Molecular Targets and Pathways
Enzymatic Inhibition: : Potential to inhibit specific enzymes due to its bulky structure.
Receptor Binding: : May bind to cellular receptors, affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanol: : Shares the adamantane core but lacks the piperidinyl group.
Tetramethylpiperidine: : Contains the piperidinyl moiety but lacks the adamantane structure.
Uniqueness
The uniqueness of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride lies in its combination of structural stability from adamantane and the steric/electronic properties of tetramethylpiperidine, offering a distinct profile compared to its constituents.
This compound's multifaceted properties make it a valuable subject in various research and industrial domains, blending chemical stability with biological activity in a way few other compounds can match.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2.ClH/c1-20(2)6-5-7-21(3,4)23(20)14-19(24)15-25-22-11-16-8-17(12-22)10-18(9-16)13-22;/h16-19,24H,5-15H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZXFWCTMKAYNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
![2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2358225.png)


![1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide](/img/structure/B2358229.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)

![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2358241.png)

